molecular formula C19H14ClN3O2 B246290 N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide

N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide

Cat. No. B246290
M. Wt: 351.8 g/mol
InChI Key: VIWKMIGVAXXLDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and progression of certain cancers.

Mechanism of Action

N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide selectively inhibits BTK, which is a key mediator of B-cell receptor signaling. BTK plays a crucial role in the survival and proliferation of B cells, which are the cells that give rise to certain types of cancer. By inhibiting BTK, N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide blocks the downstream signaling pathways that promote cancer cell growth and survival. This leads to the induction of apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide has been shown to have potent anti-tumor activity in preclinical models of cancer. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of other cancer therapies. N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide has also been shown to have a favorable safety profile, with no significant toxicity observed in preclinical studies.

Advantages and Limitations for Lab Experiments

N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide has several advantages as a tool for cancer research. It is a selective inhibitor of BTK, which allows for the specific targeting of cancer cells that rely on BTK signaling. N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide has also been shown to have potent anti-tumor activity, which makes it a valuable tool for studying cancer biology and developing new cancer therapies. However, there are also limitations to the use of N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide in lab experiments. It is a small molecule inhibitor, which means that it may not be effective against all types of cancer. Additionally, the efficacy of N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide may be influenced by factors such as tumor heterogeneity and drug resistance.

Future Directions

There are several potential future directions for research on N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide. One area of focus is the development of combination therapies that incorporate N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide with other cancer therapies, such as chemotherapy and immunotherapy. Another area of focus is the identification of biomarkers that can predict which patients are most likely to respond to N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide treatment. Additionally, further research is needed to understand the mechanisms of drug resistance to N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide, and to develop strategies to overcome this resistance. Finally, the safety and efficacy of N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide in clinical trials will need to be further evaluated in order to determine its potential as a cancer therapy.

Synthesis Methods

The synthesis of N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide involves several steps, including the preparation of the starting materials, the coupling of the two aromatic rings, and the introduction of the nicotinamide moiety. The synthesis of N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide was first reported by researchers at Takeda Pharmaceutical Company Limited in 2015. The process involves the use of various reagents and solvents, including N,N-dimethylformamide (DMF), triethylamine (TEA), and diisopropylethylamine (DIPEA).

Scientific Research Applications

N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide has also demonstrated synergy with other cancer therapies, such as chemotherapy and immunotherapy. Clinical trials are currently ongoing to evaluate the safety and efficacy of N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide in patients with various types of cancer.

properties

Molecular Formula

C19H14ClN3O2

Molecular Weight

351.8 g/mol

IUPAC Name

N-[3-[(2-chlorobenzoyl)amino]phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C19H14ClN3O2/c20-17-9-2-1-8-16(17)19(25)23-15-7-3-6-14(11-15)22-18(24)13-5-4-10-21-12-13/h1-12H,(H,22,24)(H,23,25)

InChI Key

VIWKMIGVAXXLDG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CN=CC=C3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CN=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.